molecular formula C24H32N4O7S B029101 trans-Carboxy Glimepiride CAS No. 127554-90-9

trans-Carboxy Glimepiride

Cat. No.: B029101
CAS No.: 127554-90-9
M. Wt: 520.6 g/mol
InChI Key: MMZLACCSCMGVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Carboxy Glimepiride: is a metabolite of the sulfonylurea drug glimepiride, which is commonly used in the treatment of type 2 diabetes mellitus. This compound is formed through a two-step process mediated by the cytochrome P450 isoform CYP2C9 and cytosolic enzymes

Mechanism of Action

Target of Action

trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .

Mode of Action

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . This compound, being a metabolite of glimepiride, is expected to have a similar mode of action.

Biochemical Pathways

Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Pharmacokinetics

The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, this compound is expected to follow similar pharmacokinetic properties.

Result of Action

The primary result of glimepiride’s action, and by extension this compound, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .

Action Environment

The action of this compound, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to this compound is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to This compound through a series of biochemical reactions .

Cellular Effects

The effects of This compound on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Temporal Effects in Laboratory Settings

The effects of This compound As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .

Dosage Effects in Animal Models

The effects of This compound Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .

Metabolic Pathways

This compound: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .

Transport and Distribution

The transport and distribution of This compound Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .

Subcellular Localization

The subcellular localization of This compound Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-carboxy glimepiride involves a multi-step process starting from commercially available materials. The key steps include the formation of intermediate compounds through reactions such as reduction and oxidation. For instance, hydroxyglimepiride and carboxyl glimepiride can be synthesized on a gram scale with overall yields of 64% and 67%, respectively . The process involves the use of reagents like N,N’-carbonyldiimidazole and sodium borohydride, which facilitate the reduction of carboxyl glimepiride to hydroxyglimepiride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often achieving product purity of over 99% without the need for column chromatography . The scalability of the synthesis process ensures that the compound can be produced efficiently for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: trans-Carboxy glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into different metabolites and for studying its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxyglimepiride and other metabolites that are studied for their biological activity and potential therapeutic effects .

Scientific Research Applications

Chemistry: In chemistry, trans-carboxy glimepiride is used as a reference compound for studying the metabolic pathways of sulfonylurea drugs. It helps in understanding the chemical transformations and interactions of these drugs in biological systems .

Biology: In biological research, this compound is used to study the effects of sulfonylurea metabolites on cellular processes. It is particularly useful in investigating the role of cytochrome P450 enzymes in drug metabolism .

Medicine: In medicine, this compound is studied for its potential therapeutic effects. Although it is primarily a metabolite, its pharmacological properties are of interest for developing new treatments for diabetes and other metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new sulfonylurea drugs. Its role as a metabolite helps in assessing the safety and efficacy of these drugs .

Biological Activity

trans-Carboxy Glimepiride is a metabolite of glimepiride, a second-generation sulfonylurea used primarily for the management of Type 2 diabetes mellitus. Understanding the biological activity of this compound is essential for elucidating its role in glucose metabolism and its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exerts its effects primarily by mimicking glimepiride's action, which involves stimulating insulin secretion from pancreatic beta cells. The compound achieves this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release . Additionally, it enhances peripheral insulin sensitivity and promotes glucose uptake in muscle and adipose tissues, contributing to its hypoglycemic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution. Following oral administration of glimepiride, this compound is formed through metabolic processes. Studies indicate that glimepiride is completely absorbed within 1 hour, with peak plasma concentrations occurring between 2 to 3 hours post-administration . The volume of distribution (Vd) for glimepiride is approximately 8.8 L, indicating extensive tissue distribution .

Table 1: Pharmacokinetic Parameters of Glimepiride

ParameterValue
Absorption100%
Time to Peak Concentration (Tmax)2-3 hours
Volume of Distribution (Vd)8.8 L
Half-Life (T1/2)5.3 ± 4.1 hours

Biological Activity and Efficacy

Clinical studies have demonstrated that this compound significantly contributes to glycemic control in patients with Type 2 diabetes. For instance, a long-term study showed that glimepiride administration resulted in a reduction in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels without causing significant increases in fasting insulin levels .

Case Study: Efficacy in Clinical Trials

In a randomized controlled trial involving 1986 patients, glimepiride therapy led to an average decrease in FPG by approximately 46 mg/dL after administration of varying doses (1 mg to 8 mg) . Additionally, the incidence of hypoglycemia was lower with glimepiride compared to other sulfonylureas, which highlights its favorable safety profile .

Extrapancreatic Effects

Beyond its pancreatic activity, this compound also exhibits extrapancreatic effects. Research indicates that it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. In vitro studies suggest that this compound may increase the activation and translocation of GLUT4 transport proteins in muscle and adipose tissues . This mechanism is crucial for improving overall glycemic control.

Safety Profile

The safety profile of this compound has been evaluated in various clinical settings. Common adverse effects include dizziness, headache, and nausea; however, severe hypoglycemic events are rare but can occur under specific conditions such as renal impairment or when combined with other hypoglycemic agents . Long-term studies have shown that the incidence of hypoglycemia ranges from 2.1% to 14% depending on the patient population and treatment regimen .

Properties

IUPAC Name

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435183
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-90-9
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.